molecular formula C12H17N5O2 B2702901 1,3-Dimethyl-8-(methylamino)-7-(2-methylprop-2-enyl)purine-2,6-dione CAS No. 332905-19-8

1,3-Dimethyl-8-(methylamino)-7-(2-methylprop-2-enyl)purine-2,6-dione

Cat. No.: B2702901
CAS No.: 332905-19-8
M. Wt: 263.301
InChI Key: IDUXHBJOELKWQB-UHFFFAOYSA-N
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Description

1,3-Dimethyl-8-(methylamino)-7-(2-methylprop-2-enyl)purine-2,6-dione is a complex organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of nucleotides, which are the building blocks of DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-8-(methylamino)-7-(2-methylprop-2-enyl)purine-2,6-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo alkylation, amination, and other functional group modifications under controlled conditions. Common reagents used in these reactions include alkyl halides, amines, and catalysts such as palladium or platinum complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability, often incorporating green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-8-(methylamino)-7-(2-methylprop-2-enyl)purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,3-Dimethyl-8-(methylamino)-7-(2-methylprop-2-enyl)purine-2,6-dione has various applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-8-(methylamino)-7-(2-methylprop-2-enyl)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic processes or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant found in coffee and tea.

    Theobromine: 3,7-Dimethylxanthine, found in chocolate and known for its mild stimulant effects.

    Theophylline: 1,3-Dimethylxanthine, used in medicine for its bronchodilator properties.

Properties

IUPAC Name

1,3-dimethyl-8-(methylamino)-7-(2-methylprop-2-enyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O2/c1-7(2)6-17-8-9(14-11(17)13-3)15(4)12(19)16(5)10(8)18/h1,6H2,2-5H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUXHBJOELKWQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=C(N=C1NC)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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